Ethyl 3-[2-(aminomethyl)phenyl]propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[2-(aminomethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-6H,2,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODQUQOHVCYJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 3 2 Aminomethyl Phenyl Propanoate and Its Structural Analogs
Chemo- and Regioselective Synthesis Routes
The controlled synthesis of ethyl 3-[2-(aminomethyl)phenyl]propanoate hinges on the selective manipulation of functional groups and the precise installation of substituents on the aromatic ring. Chemo- and regioselective approaches are paramount to avoid the formation of undesired isomers and byproducts.
Esterification and Amidation Reactions
Esterification is a fundamental step in the synthesis of the target compound, typically occurring as the final step in the synthetic sequence. The precursor, 3-[2-(aminomethyl)phenyl]propanoic acid, can be efficiently converted to its ethyl ester. The Fischer-Speier esterification, which involves heating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common and effective method. Alternatively, for substrates sensitive to strong acids, milder conditions can be employed. The use of thionyl chloride (SOCl₂) in ethanol provides a high-yielding pathway to the ethyl ester. Another approach involves the reaction of the amino acid with trimethylchlorosilane (TMSCl) in methanol, which has been shown to be an efficient method for the esterification of amino acids. nih.gov
Amidation reactions, while not directly leading to the final product, are crucial in the synthesis of structural analogs where the propanoate ester is replaced by an amide functionality. The coupling of 3-[2-(aminomethyl)phenyl]propanoic acid with a primary or secondary amine can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).
The efficiency of esterification can be influenced by various factors, as illustrated in the following table which summarizes the esterification of propanoic acid with different alcohols.
Table 1: Influence of Alcohol Structure on the Esterification of Propanoic Acid
| Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Catalyst | Reaction Time (min) | Conversion (%) |
|---|---|---|---|---|---|
| Ethanol | 1:10 | 45 | H₂SO₄ | 210 | 85 |
| 1-Propanol | 1:10 | 45 | H₂SO₄ | 210 | 90 |
| 1-Butanol | 1:10 | 45 | H₂SO₄ | 210 | 95 |
| 2-Propanol | 1:10 | 45 | H₂SO₄ | 210 | 75 |
This table is generated based on data for the esterification of propanoic acid and serves as a model for the esterification of the target molecule's precursor. ceon.rs
Carbon-Carbon Bond Formation Strategies for Substituted Phenyl Moieties
The construction of the substituted phenylpropanoate backbone is a critical aspect of the synthesis. Several carbon-carbon bond-forming strategies can be employed to achieve the desired substitution pattern.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To introduce the aminomethyl group or a precursor at the ortho position, a suitable starting material such as ethyl 3-(2-halophenyl)propanoate can be utilized. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine, is a prime candidate for this transformation. Using a suitable palladium catalyst and a phosphine (B1218219) ligand, ethyl 3-(2-bromophenyl)propanoate could be coupled with a protected amine source, such as benzophenone (B1666685) imine or a carbamate, followed by deprotection to yield the desired aminomethyl group. nih.govnih.gov
Alternatively, palladium-catalyzed C-H activation and functionalization can be employed. nih.gov This approach allows for the direct introduction of a functional group at the ortho position of a phenylpropanoate derivative, guided by a directing group. While challenging, this strategy offers a more atom-economical route.
Table 2: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia (B1221849)
| Aryl Halide | Catalyst System | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Chlorotoluene | Pd-G3/KPhos | KOH | 100 | 95 |
| 4-Bromobenzonitrile | Pd-G3/KPhos | KOH | 100 | 92 |
| 2-Bromotoluene | Pd-G3/KPhos | KOH | 100 | 85 |
| 1-Chloro-4-methoxybenzene | Pd-G3/KPhos | KOH | 100 | 98 |
This table presents data for the amination of various aryl halides and serves as a reference for the potential application in the synthesis of the target molecule. nih.govnih.gov
The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds. organic-chemistry.org In the context of synthesizing the propanoate chain, a Michael acceptor, such as an ortho-substituted cinnamate (B1238496) ester, can react with a suitable nucleophile. For the synthesis of this compound, a retro-synthetic analysis suggests that an aza-Michael addition of ammonia or a protected amine to ethyl 2-(aminomethyl)cinnamate could be a viable route. makingmolecules.comnih.gov The electron-withdrawing ester group activates the double bond for nucleophilic attack at the β-position.
The success of the Michael addition is often dependent on the choice of catalyst and reaction conditions. Both base-catalyzed and, more recently, organocatalytic asymmetric Michael additions have been developed, offering control over stereochemistry.
Table 3: Aza-Michael Addition of Amines to Ethyl Acrylate
| Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Diethylamine | LiClO₄ | None | Room Temp | 90 |
| Piperidine | LiClO₄ | None | Room Temp | 95 |
| Morpholine | LiClO₄ | None | Room Temp | 92 |
| Pyrrolidine | LiClO₄ | None | Room Temp | 88 |
This table provides examples of aza-Michael additions to ethyl acrylate, a related Michael acceptor, illustrating the general feasibility of this approach. researchgate.net
The Friedel-Crafts acylation provides a classic method for introducing an acyl group onto an aromatic ring. mdpi.comorganicreactions.org For the synthesis of the target molecule, a substituted toluene (B28343), such as 2-methyltoluene, could be acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would yield a keto-acid, which can then be subjected to reduction. A Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) would reduce the ketone to a methylene (B1212753) group, forming the propanoic acid chain. Subsequent esterification would yield the ethyl propanoate. The methyl group on the starting toluene can then be functionalized to the aminomethyl group in later steps, for example, via benzylic bromination followed by amination.
The regioselectivity of the Friedel-Crafts acylation is influenced by the directing effect of the substituent already present on the aromatic ring. For instance, in the acylation of toluene, the major product is typically the para-substituted isomer due to steric hindrance at the ortho position. thieme-connect.de
Table 4: Friedel-Crafts Acylation of Toluene with Acetic Anhydride
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Toluene:Anhydride Ratio | Yield of Methylacetophenone (%) |
|---|---|---|---|---|
| H₃PW₁₂O₄₀/SiO₂ | 40 | 130 | 1:1.5 | 14.1 |
| HZSM-5 | - | 100 | - | 10.5 |
| Hβ zeolite | - | 100 | - | 12.3 |
This table shows the yield of methylacetophenone from the acylation of toluene, providing a reference for the efficiency of Friedel-Crafts acylation. researchgate.net
Reductive Amination and Alkylation Approaches for Aminomethyl Group Formation
Reductive amination is a highly effective method for the synthesis of amines and is a key strategy for the formation of the aminomethyl group on the phenyl ring. nih.gov This transformation can be achieved from a precursor containing a carbonyl group or a nitrile at the ortho position.
A plausible synthetic route would involve the preparation of ethyl 3-(2-formylphenyl)propanoate. This aldehyde can then undergo reductive amination with ammonia or an ammonia equivalent. The reaction proceeds via the in situ formation of an imine, which is then reduced to the primary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd, Pt, or Ni). nih.govpearson.com These reagents are chemoselective and can reduce the imine in the presence of the ester group.
Alternatively, starting with ethyl 3-(2-cyanophenyl)propanoate, the nitrile group can be reduced to a primary amine. This reduction can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more vigorous conditions. libretexts.org
Table 5: Reductive Amination of Aldehydes with Aqueous Ammonia
| Aldehyde | Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) |
|---|---|---|---|---|
| Glycolaldehyde | Ru/ZrO₂ | 85 | 2.0 | 88 |
| Butyraldehyde | Ru/ZrO₂ | 85 | 2.0 | 92 |
| Pentanal | Ru/ZrO₂ | 85 | 2.0 | 95 |
| Benzaldehyde | Ru/ZrO₂ | 85 | 2.0 | 90 |
This table illustrates the yields of primary amines from the reductive amination of various aldehydes, demonstrating the broad applicability of this method. researchgate.netresearchgate.net
Tandem Reaction Sequences (e.g., Knoevenagel Condensation/Reduction)
Tandem reactions, or one-pot sequences, represent an efficient strategy in organic synthesis by minimizing intermediate purification steps, thereby saving time, reagents, and reducing waste. A notable example applicable to the synthesis of phenylpropanoate scaffolds is the tandem Knoevenagel condensation followed by a reduction step. nih.gov
A short and effective synthesis for a structural isomer, ethyl 3-(3-aminophenyl)propanoate (B2654546), employs a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid in triethylammonium (B8662869) formate (B1220265) (TEAF). nih.gov This is followed by the reduction of the resulting 3-(3-nitrophenyl)propanoic acid intermediate. nih.gov The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to form a C=C bond. nih.gov This reaction is often catalyzed by bases like amines or their salts. nih.govperiodikos.com.br
In the synthesis of the aforementioned isomer, the subsequent reduction of the nitro group and simultaneous esterification of the carboxylic acid were achieved using stannous chloride in ethanol. nih.gov This demonstrated the dual role of stannous chloride as both a reducing agent and a Lewis acid catalyst for the esterification. nih.gov This tandem approach provides a streamlined route to the aminophenylpropanoate core structure.
The selectivity and efficiency of such sequential reactions can be highly dependent on the chosen reaction conditions. nih.gov For instance, in related syntheses, the choice of catalyst and solvent can determine whether the reaction stops at the initial condensation product or proceeds to a cyclized or further transformed derivative. nih.gov
Stereoselective Synthesis and Chiral Induction
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, where different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. pharmasalmanac.com This section reviews stereoselective methods applicable to the synthesis of this compound and its analogs.
Biocatalysis, leveraging the high stereo- and regioselectivity of enzymes, offers a powerful tool for producing chiral molecules. pharmasalmanac.com Enzymes operate under mild conditions, are environmentally benign, and can catalyze reactions with high efficiency and enantioselectivity. pharmasalmanac.com For the synthesis of chiral esters, lipases and esterases are commonly employed in processes like enzymatic resolution and desymmetrization. organic-chemistry.orgnih.gov
Enzymatic kinetic resolution separates enantiomers from a racemic mixture by selectively catalyzing the reaction of one enantiomer, leaving the other unreacted. For instance, the bacterial phosphotriesterase has been shown to catalyze the stereoselective hydrolysis of phosphinate esters, with the wild-type enzyme and a mutant exhibiting opposite stereoselectivity. nih.gov A similar strategy could be envisioned for the hydrolysis of a racemic ester of a propanoate derivative to yield an enantiomerically enriched acid and the unreacted ester.
A more advanced approach is Dynamic Kinetic Resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org This allows for a theoretical yield of 100% for the desired single enantiomer. pharmasalmanac.com The DKR of secondary alcohols, for example, has been achieved using a combination of a lipase (B570770) for acylation and a ruthenium catalyst for racemization, yielding enantiopure products in high yields. organic-chemistry.org
The table below summarizes key enzymatic strategies for chiral synthesis.
| Strategy | Description | Key Advantage |
| Kinetic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Simplicity of concept. |
| Desymmetrization | Enzymatic transformation of a prochiral meso-compound into a chiral product. | Theoretical yield of 100%. pharmasalmanac.com |
| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the undesired enantiomer. | Theoretical yield of 100%. organic-chemistry.org |
Asymmetric synthesis aims to create a specific stereoisomer directly from a prochiral substrate. For aminophenyl propanoate derivatives, stereocenters could be introduced via several methods, including asymmetric conjugate additions or reductive aminations.
One relevant approach is the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. This methodology has been successfully applied to the asymmetric synthesis of β-pyridyl-β-amino acid derivatives, achieving high diastereoselectivity and yielding products with up to 97% enantiomeric excess (ee) after purification and deprotection. st-andrews.ac.uk A similar strategy could be adapted for phenyl propanoate precursors.
Furthermore, reductive aminases (RedAms) have emerged as powerful biocatalysts for the synthesis of chiral primary amines from ketones. rsc.org Fungal RedAms have demonstrated a superior ability to use ammonia as the amine donor, producing a broad range of primary amines with excellent enantiomeric excess. rsc.org This enzymatic approach could be applied to a suitable ketone precursor to install the chiral aminomethyl group found in analogs of the target molecule.
Catalytic asymmetric addition of nucleophiles to imines is another powerful strategy. For instance, the direct addition of terminal alkynes to α-imino esters, catalyzed by a chiral copper(I) complex, provides a versatile route to optically active unnatural α-amino acid derivatives. nih.gov
The development of methodologies for constructing complex molecular scaffolds with high stereocontrol is a central goal of modern organic synthesis. These methods often involve creating multiple stereocenters in a single transformation with high diastereo- and enantioselectivity.
Organocatalysis has significantly expanded the toolbox for asymmetric synthesis. For example, organocatalytic Michael/cyclization sequences have been used to generate functionalized spiropyrazolones containing three contiguous stereogenic centers with high diastereomeric ratios (up to 20:1 dr) and enantiomeric excess (up to 99% ee). nih.gov Such cascade reactions are highly efficient in building molecular complexity. researchgate.net
One-pot reaction series can also provide high diastereoselectivity. The synthesis of substituted 5-phenylmorphans, for instance, was achieved through a one-pot alkylation and ene-imine cyclization, which yielded the desired product as a single diastereomer. nih.gov Similarly, highly functionalized proline derivatives have been accessed with high diastereoselectivity via a Cu(I)-catalyzed cascade reaction involving [3+2]-cycloaddition and Alder-ene cyclization. mdpi.com These examples highlight the power of cascade and one-pot reactions in establishing relative stereochemistry in complex cyclic systems related to the aminomethyl phenyl propanoate scaffold. acs.org
Optimization of Reaction Parameters and Process Intensification in Academic Synthesis
Beyond the development of novel reaction pathways, the optimization of existing synthetic routes is crucial for improving efficiency, sustainability, and scalability. This involves the careful study of reaction parameters and the application of process intensification principles. researchgate.netresearchgate.net
The choice of solvent can profoundly influence a chemical reaction's outcome, affecting reaction rates, equilibria, and even stereoselectivity. In a study on the 1,3-dipolar cycloaddition of an oxime with ethyl propiolate, the solvent was shown to alter the regioselectivity of the reaction. sciepub.com The ratio of 3,5- to 3,4-disubstituted isoxazole (B147169) products changed significantly when moving from dichloromethane (B109758) to more polar solvents like dimethyl sulfoxide. sciepub.com This was attributed to the differential stabilization of the transition states by the solvent, where a more polar transition state leading to the major product was destabilized by increasing solvent polarity. sciepub.com Understanding these solvent effects is critical for directing a reaction toward the desired product isomer.
Process intensification in an academic setting involves designing chemical processes that are more efficient, safer, and more environmentally friendly. researchgate.net This can be achieved by integrating multiple reaction and separation steps into a single unit, a concept central to technologies like reactive distillation. mdpi.comtudelft.nl Another approach is the use of microreactors, which offer enhanced heat and mass transfer, allowing for better reaction control and potentially higher yields and selectivity. bme.hu These principles encourage a shift from traditional batch processing to more efficient continuous flow systems, even at the laboratory scale. researchgate.netbme.hu
The table below outlines the impact of different solvents on the product ratio in the isoxazole synthesis study. sciepub.com
| Solvent | Dielectric Constant (ε) | Product Ratio (3,5- : 3,4-) |
| Toluene | 2.4 | 2.0 |
| Dichloromethane | 9.1 | 3.4 |
| Ethanol | 24.6 | 1.9 |
| Dimethyl Sulfoxide | 46.7 | 1.5 |
This data illustrates how reaction media engineering can be used to control product distribution.
Catalyst Selection and Loading
One common strategy involves the reduction of a precursor containing a nitro or cyano group at the ortho position of the phenyl ring. For the synthesis of a structural analog, ethyl 3-(3-aminophenyl)propanoate, stannous chloride (SnCl₂) is utilized as a reducing agent. nih.gov In this case, the stannous chloride also acts as a Lewis acid, facilitating the simultaneous esterification of the carboxylic acid. nih.gov While a specific catalyst loading is not detailed, the reaction is carried out at reflux temperature. nih.gov
For analogs like ethyl 3-phenylpropanoate, copper-catalyzed reactions have been shown to be effective. researchgate.net These methods can offer excellent chemoselectivity and tolerance to a wide range of functional groups. researchgate.net Another approach for similar structures involves the use of palladium on charcoal (Pd/C) for hydrogenation reactions.
In the synthesis of another structural analog, ethyl 3-(pyridin-2-ylamino)propanoate, trifluoromethanesulfonic acid is employed as a catalyst. google.com The catalyst loading in this instance is specified to be between 5 and 10 mole percent relative to the ethyl propenoate reactant. google.com This acid-catalyzed reaction proceeds via a Michael addition type mechanism.
The selection of the catalyst is therefore intrinsically linked to the nature of the starting materials and the desired transformation. For the target molecule, this compound, a plausible route would be the catalytic hydrogenation of a suitable precursor such as ethyl 3-(2-cyanophenyl)propanoate or ethyl 3-(2-nitrophenyl)propanoate. In such cases, transition metal catalysts like palladium, platinum, or nickel would be primary candidates. The optimal catalyst loading would need to be determined empirically but typically ranges from 1 to 10 mol% for precious metal catalysts.
Interactive Data Table: Catalyst Selection in the Synthesis of Structural Analogs
| Target Compound/Analog | Catalyst | Catalyst Loading | Reaction Type |
|---|---|---|---|
| Ethyl 3-(3-aminophenyl)propanoate | Stannous chloride (SnCl₂) | Not specified | Reduction of nitro group and esterification |
| Ethyl 3-phenylpropanoate | Copper-based catalysts | Not specified | Conjugate addition |
| Ethyl 3-(pyridin-2-ylamino)propanoate | Trifluoromethanesulfonic acid | 5-10 mol% | Michael addition |
Temperature and Pressure Control Strategies
The effective control of temperature and pressure is crucial for optimizing the reaction kinetics, minimizing side product formation, and ensuring the safety of the synthetic process for this compound and its analogs.
In the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, the reaction is conducted at an elevated temperature, with an oil bath maintaining a range of 120-160 °C. google.com This is followed by a concentration step under reduced pressure, specifically at 0.09-0.1 MPa, while the temperature is controlled at a much lower 35-40 °C. google.com The initial high temperature is necessary to overcome the activation energy of the reaction, while the subsequent reduction in temperature and pressure is for the safe removal of volatile solvents.
For the hydrogenation of ethyl cinnamate to ethyl 3-phenylpropionate (B1229125), a structural analog, the reaction is carried out at a significantly high temperature of 170 °C and a high hydrogen pressure of 1200 psig. researchgate.net These conditions are indicative of a catalytic hydrogenation process that requires substantial energy input to activate the catalyst and the substrate.
Conversely, some synthetic methods for related compounds can be performed under milder conditions. For instance, certain esterification reactions to produce ethyl 3-phenylpropionate can proceed at room temperature (around 20 °C) and ambient pressure. nih.gov
The synthesis of ethyl 3-(3-aminophenyl)propanoate via the reduction of 3-(3-nitrophenyl)propanoic acid using stannous chloride is carried out at the reflux temperature of the solvent, which is absolute ethanol. nih.gov The pressure is not explicitly controlled beyond what is necessary to maintain reflux.
These examples highlight the wide range of temperature and pressure conditions that can be employed, from ambient to harsh, depending on the specific chemical transformation. For the synthesis of this compound, a catalytic hydrogenation of a suitable precursor would likely require elevated hydrogen pressure and a temperature range that would need to be optimized based on the chosen catalyst and solvent.
Interactive Data Table: Temperature and Pressure in the Synthesis of Structural Analogs
| Target Compound/Analog | Temperature | Pressure | Reaction Step |
|---|---|---|---|
| Ethyl 3-(pyridin-2-ylamino)propanoate | 120-160 °C | Atmospheric | Catalytic reaction |
| Ethyl 3-(pyridin-2-ylamino)propanoate | 35-40 °C | 0.09-0.1 MPa | Solvent removal |
| Ethyl 3-phenylpropionate | 170 °C | 1200 psig H₂ | Hydrogenation |
| Ethyl 3-phenylpropionate | 20 °C | Atmospheric | Esterification |
| Ethyl 3-(3-aminophenyl)propanoate | Reflux (Ethanol) | Atmospheric | Reduction/Esterification |
Reaction Chemistry and Functional Group Transformations of Ethyl 3 2 Aminomethyl Phenyl Propanoate
Reactivity of the Ethyl Ester Moiety
The ethyl ester portion of the molecule undergoes typical reactions characteristic of carboxylic acid esters, including hydrolysis, transesterification, and reduction. These transformations are fundamental for modifying the carboxyl end of the molecule.
Hydrolysis under Acidic, Basic, and Enzymatic Conditions
Hydrolysis of the ethyl ester cleaves the ester bond to yield the corresponding carboxylic acid, 3-[2-(aminomethyl)phenyl]propanoic acid, and ethanol (B145695). This reaction can be achieved under acidic, basic, or enzymatic conditions.
Acidic Hydrolysis : This reaction is typically performed by heating the ester in the presence of an excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the products, a large volume of dilute acid is used. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org
Basic Hydrolysis (Saponification) : Heating the ester with an aqueous solution of a strong base, like sodium hydroxide, results in an irreversible reaction. masterorganicchemistry.com The process, known as saponification, yields the carboxylate salt and ethanol. algoreducation.comyoutube.com The irreversibility stems from the final step where the formed carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. masterorganicchemistry.com To obtain the free carboxylic acid, a subsequent acidification step is required. masterorganicchemistry.com
Enzymatic Hydrolysis : Hydrolase enzymes, particularly lipases and esterases, can catalyze the hydrolysis of esters under mild conditions. scielo.brdoaj.org For instance, lipases from Pseudomonas cepacia (PCL) and esterases from pig liver (PLE) have been successfully used for the hydrolysis of structurally similar esters like ethyl 3-hydroxy-3-phenylpropanoate. scielo.brscielo.brresearchgate.net These biocatalytic methods are often highly selective and can be performed at neutral pH and room temperature, offering an advantage for sensitive substrates. scielo.brsemanticscholar.org
Table 1: Comparison of Hydrolysis Conditions for the Ethyl Ester Moiety
| Condition | Reagents | Key Features | Product |
|---|---|---|---|
| Acidic | Dilute H₂SO₄ or HCl, heat | Reversible reaction; requires excess water to complete. chemguide.co.uk | 3-[2-(aminomethyl)phenyl]propanoic acid |
| Basic (Saponification) | Aqueous NaOH or KOH, heat | Irreversible reaction; forms a carboxylate salt. masterorganicchemistry.com | Sodium 3-[2-(aminomethyl)phenyl]propanoate |
| Enzymatic | Lipase (B570770) or Esterase in buffer | Mild conditions (pH, temp); high selectivity. scielo.br | 3-[2-(aminomethyl)phenyl]propanoic acid |
Transesterification Reactions
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. nih.gov This reaction is typically catalyzed by an acid or a base, or by enzymes.
For a similar compound, ethyl-3-phenylpropanoate, lipase-catalyzed transesterification with various alcohols like n-butanol has been studied extensively. nih.gov Immobilized enzymes such as Novozyme 435 are effective catalysts for this transformation. nih.gov The reaction involves the cleavage of the original ester bond and the formation of a new one, which can be driven to completion by using an excess of the new alcohol or by removing one of the products. chemeurope.com This method is valuable for synthesizing a variety of esters from a single precursor under environmentally benign conditions.
Reduction to Alcohol Functionality
The ethyl ester group can be reduced to a primary alcohol, yielding 3-[2-(aminomethyl)phenyl]propan-1-ol. Powerful reducing agents are required for this transformation, as esters are less reactive than aldehydes or ketones.
Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of esters to primary alcohols. libretexts.orgbyjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. It is important to note that this reaction yields two alcohol products: the desired 3-[2-(aminomethyl)phenyl]propan-1-ol from the acyl portion and ethanol from the original ethyl group of the ester. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.orgcommonorganicchemistry.com
Reactions Involving the Primary Aminomethyl Group
The primary aminomethyl group is a key reactive center, behaving as a potent nucleophile. It readily participates in reactions such as acylation and alkylation.
Acylation and Amidation Reactions
The primary amine can be acylated by reacting with acylating agents like acyl chlorides or acid anhydrides to form an N-substituted amide. youtube.comchemguide.co.uk This is a standard method for protecting the amine group or for synthesizing more complex amide structures.
The reaction with an acyl chloride, for example, is a nucleophilic addition-elimination process. libretexts.org The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the stable amide product. libretexts.org The reaction is often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. youtube.com
Table 2: Acylation of the Primary Aminomethyl Group
| Acylating Agent | Product Type | General Reaction |
|---|---|---|
| Acyl Chloride (R-COCl) | N-Substituted Amide | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl |
| Acid Anhydride (B1165640) ((RCO)₂O) | N-Substituted Amide | R'-NH₂ + (RCO)₂O → R'-NH-CO-R + R-COOH |
Alkylation Reactions and Quaternary Ammonium (B1175870) Salt Formation
The nitrogen atom of the primary aminomethyl group can act as a nucleophile and react with alkyl halides in an alkylation reaction. youtube.com The reaction with primary amines can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. researchgate.net
Exhaustive alkylation of the amine with an excess of an alkylating agent, typically methyl iodide, leads to the formation of a quaternary ammonium salt. dtic.mil This transformation is known as the Menschutkin reaction. chemeurope.comwikipedia.org The reaction proceeds via a series of successive Sₙ2 steps, where the primary amine is first converted to a secondary amine, then a tertiary amine, and finally to the quaternary ammonium iodide salt. dtic.mil Polar solvents tend to accelerate the rate of the Menschutkin reaction. chemeurope.com The formation of the quaternary ammonium salt introduces a permanent positive charge on the nitrogen atom, significantly altering the physical and chemical properties of the molecule.
Schiff Base Formation and Imine Chemistry
The primary amino group (-NH₂) of Ethyl 3-[2-(aminomethyl)phenyl]propanoate serves as a key reactive site for the formation of imines, commonly known as Schiff bases. This transformation occurs through a condensation reaction with aldehydes or ketones, typically under mild, acid-catalyzed conditions. libretexts.orgresearchgate.net The reaction is a reversible process involving the nucleophilic addition of the amine to the carbonyl carbon. libretexts.orgchemistrysteps.com
The mechanism commences with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a proton transfer to form a neutral carbinolamine intermediate. libretexts.org Acid catalysis facilitates the protonation of the carbinolamine's hydroxyl group, converting it into a better leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product, which contains a carbon-nitrogen double bond (C=N). chemistrysteps.com The pH must be carefully controlled, as high acidity would protonate the amine, rendering it non-nucleophilic, while insufficient acidity would prevent the effective removal of the hydroxyl group. libretexts.org
The formation of Schiff bases is a versatile method for introducing a wide range of substituents, depending on the structure of the carbonyl compound used. This reaction is fundamental in various synthetic pathways, allowing for further functionalization or the synthesis of complex molecular architectures. wikipedia.org
| Reactant (Aldehyde/Ketone) | Product (Schiff Base) Structure | Product Name |
| Benzaldehyde | Ethyl 3-[2-({(E)-benzylideneamino}methyl)phenyl]propanoate | |
| Acetone | Ethyl 3-[2-({(propan-2-ylidene)amino}methyl)phenyl]propanoate | |
| Cyclohexanone | Ethyl 3-[2-({cyclohexylideneamino}methyl)phenyl]propanoate |
Table 1: Representative Schiff Base Formation from this compound. This interactive table showcases potential Schiff base products formed from the reaction with various carbonyl compounds.
Cyclization Reactions Leading to Heterocycles
The ortho-disubstituted arrangement of the aminomethyl and ethyl propanoate groups on the phenyl ring of this compound makes it a prime substrate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. wikipedia.org These reactions are kinetically favored over their intermolecular counterparts due to the proximity of the reacting functional groups, which reduces the entropic cost of reaching the transition state. wikipedia.orgacs.org
Specifically, the nucleophilic primary amine can attack the electrophilic carbonyl carbon of the ester group, leading to the formation of a lactam (a cyclic amide). Such intramolecular reactions are pivotal in the synthesis of various heterocyclic frameworks that are core components of many biologically active compounds. researchgate.netdntb.gov.uasemanticscholar.org The reaction conditions, such as temperature, solvent, and the presence of a catalyst, can be tailored to promote cyclization and influence the yield of the desired heterocyclic product. Depending on the conditions, the ester can first be hydrolyzed to a carboxylic acid, which is then activated for intramolecular amide bond formation.
| Reaction Conditions | Resulting Heterocycle Structure | Heterocycle Class |
| Heat, Acid/Base Catalyst | Dihydrobenzoazepinone (Lactam) | |
| Amidation followed by reduction | Tetrahydrobenzoazepine | |
| Activation of ester (e.g., conversion to acyl chloride), then intramolecular reaction | Dihydrobenzoazepinone (Lactam) |
Table 2: Potential Heterocyclic Products from Cyclization Reactions. This interactive table illustrates potential heterocyclic structures that can be synthesized from this compound.
Aromatic Ring Functionalization
Electrophilic Aromatic Substitution (EAS) Potential
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is determined by the combined directing effects of its two substituents: the aminomethyl group (-CH₂NH₂) and the ethyl propanoate side chain (-CH₂CH₂COOEt). libretexts.orgstackexchange.com These groups have opposing (antagonistic) directing influences. msu.edu
The aminomethyl group is generally considered an activating, ortho-, para-director because the amino group is strongly electron-donating. numberanalytics.com Although insulated by a methylene (B1212753) group, its activating influence makes the positions ortho and para to it (C4 and C6) more electron-rich and thus more susceptible to electrophilic attack. cognitoedu.org Conversely, the ethyl propanoate chain is a deactivating, meta-director. The ester's carbonyl group withdraws electron density from the ring, making the positions meta to it (C3 and C5) the least deactivated sites for substitution. openstax.orgorganicchemistrytutor.com
When directing effects are opposed, the more powerful activating group typically governs the position of substitution. stackexchange.com The amino group is a strong activator, suggesting that substitution will be directed primarily to the positions ortho and para to the aminomethyl substituent. numberanalytics.comlibretexts.org However, the C6 position is sterically hindered by the adjacent propanoate chain. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the aminomethyl group and meta to the propanoate chain.
| EAS Reaction | Electrophile (E⁺) | Predicted Major Product Position | Rationale |
| Nitration | NO₂⁺ | C4 | Directed para to the strongly activating -CH₂NH₂ group. pressbooks.pub |
| Halogenation | Br⁺ / Cl⁺ | C4 | The activating group's directing effect dominates over the deactivating group. libretexts.orgpressbooks.pub |
| Friedel-Crafts Acylation | RCO⁺ | C4 | Strong activation by the amino group overcomes deactivation by the ester, though the amino group may complex with the Lewis acid catalyst. |
| Sulfonation | SO₃ | C4 | Substitution occurs at the most activated, sterically accessible position. |
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution (EAS). This interactive table outlines the likely outcomes for various EAS reactions on the substrate's aromatic ring.
Metal-Catalyzed Cross-Coupling on Substituted Phenyl Rings
The functionalized phenyl ring of this compound can be further elaborated through metal-catalyzed cross-coupling reactions, provided a suitable handle, such as a halide, is first introduced onto the ring. Following an electrophilic halogenation reaction (e.g., bromination at the C4 position), the resulting aryl halide derivative becomes a versatile substrate for powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck reactions. masterorganicchemistry.comyoutube.com
The Suzuki reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an aryl halide. harvard.edu This method is highly valued for its ability to form biaryl linkages or connect aryl groups to alkyl, alkenyl, or alkynyl fragments. blucher.com.br The Heck reaction, also palladium-catalyzed, couples the aryl halide with an alkene, providing a direct route to substituted styrenes or other vinylated aromatic compounds. organic-chemistry.org These reactions offer a modular approach to synthesizing complex derivatives by precisely forming new C-C bonds at specific positions on the aromatic core. masterorganicchemistry.comnih.gov
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Product Structure (at C4) |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | |
| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) | |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |
Table 4: Representative Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Derivative. This interactive table displays examples of cross-coupling reactions that can be performed on a halogenated version of the title compound.
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Pathways and Transition States
Understanding the detailed mechanisms of the key transformations involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies, often employing a combination of experimental kinetics and computational chemistry (such as Density Functional Theory, DFT), provide insights into reaction pathways, intermediates, and transition states. pku.edu.cnresearchgate.net
For Schiff base formation, the mechanism is well-established and proceeds through a discrete, observable carbinolamine intermediate. chemistrysteps.com The rate-determining step can vary depending on the pH; under optimal acidic conditions (pH ~4-5), the dehydration of the protonated carbinolamine is often rate-limiting. libretexts.org
In intramolecular cyclization reactions, the formation of a seven-membered lactam ring involves a significant entropic barrier, but this is overcome by the proximity of the reacting groups. wikipedia.org Computational studies on similar intramolecular reactions have shown that the process is stepwise. pku.edu.cn The initial C-N bond formation to generate a tetrahedral intermediate is typically the rate-determining step, followed by a rapid proton transfer and elimination of ethanol. The geometry of the transition state is crucial, adopting a conformation that minimizes ring strain and allows for optimal orbital overlap between the nucleophilic nitrogen and the electrophilic carbonyl carbon. pku.edu.cn
| Transformation | Key Intermediate | Rate-Determining Step (RDS) | Transition State Features |
| Schiff Base Formation | Carbinolamine | pH-dependent; often dehydration of the protonated carbinolamine. | Involves protonation of the hydroxyl group to facilitate its departure as water. |
| Intramolecular Cyclization (Lactam formation) | Tetrahedral Intermediate | Nucleophilic attack of the amine on the ester carbonyl. | A strained, cyclic structure where the N and C=O groups are in close proximity. wikipedia.org |
| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Attack of the electrophile on the aromatic ring to form the sigma complex. numberanalytics.com | The stability of the sigma complex, which is influenced by the electronic effects of substituents, determines regioselectivity. |
Table 5: Mechanistic Details of Key Transformations. This interactive table summarizes the key mechanistic aspects of the principal reactions discussed.
Kinetic Analysis of Derivatization Reactions Involving this compound Remains an Unexplored Area of Research
Despite the importance of understanding reaction kinetics for the synthesis and application of chemical compounds, a thorough review of scientific literature and chemical databases reveals a significant gap in the knowledge surrounding the derivatization of this compound. Specifically, there is a notable absence of published kinetic studies detailing the rates and mechanisms of its functional group transformations.
Derivatization, the process of chemically modifying a compound to enhance its properties for analysis or to create new molecules, is a fundamental aspect of organic chemistry. For a molecule like this compound, which possesses both a primary amine and an ester functional group, potential derivatization reactions would include N-acylation, N-alkylation, and ester hydrolysis or transesterification. Kinetic studies of these reactions would provide invaluable data on reaction rates, the influence of catalysts, temperature, and reactant concentrations, as well as insights into the reaction mechanisms.
While general principles of reaction kinetics for primary amines and esters are well-established, the specific electronic and steric effects of the ortho-substituted propanoate group on the reactivity of the aminomethyl moiety, and vice-versa, remain unquantified. Without experimental data, any discussion on the kinetic studies of this compound's derivatization reactions would be purely speculative and fall outside the requested scope of presenting detailed research findings.
This finding highlights a potential area for future research. Such studies would contribute to a more comprehensive understanding of the reactivity of bifunctional aromatic compounds and provide essential data for chemists working on the synthesis of derivatives of this compound for various applications.
Ethyl 3 2 Aminomethyl Phenyl Propanoate As a Building Block in Complex Molecule Synthesis
Precursor in Pharmaceutical Intermediate Synthesis (Excluding Clinical Data)
The utility of Ethyl 3-[2-(aminomethyl)phenyl]propanoate and its structural analogs is most prominently documented in the synthesis of pharmaceutical intermediates, where it provides a core scaffold for constructing larger, more complex active molecules.
The benzimidazole (B57391) moiety is a privileged structure in medicinal chemistry, found in a range of therapeutic agents. bohrium.comijariie.com The synthesis of this heterocyclic system often involves the condensation of an ortho-phenylenediamine (a benzene (B151609) ring with two adjacent amino groups) with various reagents like carboxylic acids or aldehydes. bohrium.comijariie.commdpi.com
While this compound itself is not an ortho-phenylenediamine, related precursors are instrumental in forming the benzimidazole core of Dabigatran etexilate, a direct thrombin inhibitor. derpharmachemica.com In the synthesis of Dabigatran, a key intermediate is ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate. google.com This molecule contains the necessary ortho-diamine functionality required for the crucial cyclization step that forms the benzimidazole ring.
The general synthetic strategy involves several key transformations where precursors establish the core structure before the formation of the benzimidazole ring system. For instance, the synthesis of Dabigatran etexilate has been disclosed through processes that involve reacting ethyl 3-((3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate with 2-(4-cyanophenylamino) acetic acid. google.com This condensation and subsequent cyclization lead to the formation of the core benzimidazole intermediate, ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. derpharmachemica.comgoogle.comjustia.com
The following table outlines the progression from a key diamine intermediate to the core benzimidazole structure in a typical Dabigatran synthesis pathway.
| Reactant/Intermediate | Reagent(s) | Product | Transformation |
|---|---|---|---|
| Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate | 2-(4-Cyanophenylamino)acetic acid, N,N'-Carbonyldiimidazole (CDI) | Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | Amide bond formation followed by acid-mediated cyclization to form the benzimidazole ring. google.comasianpubs.org |
| Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | Ethanolic HCl, Ammonium (B1175870) Carbonate | 1-Methyl-2-[N-[4-amidinophenyl]aminomethyl]benzimidazol-5-yl-carboxylicacid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide hydrochloride | Conversion of the nitrile (-CN) group to an amidine group. google.comasianpubs.org |
| 1-Methyl-2-[N-[4-amidinophenyl]aminomethyl]benzimidazol-5-yl-carboxylicacid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide hydrochloride | n-Hexyl chloroformate | Dabigatran Etexilate | Acylation of the amidine group to form the final prodrug. derpharmachemica.comgoogle.com |
This sequence highlights the foundational role of ortho-diamine precursors in building the benzimidazole core essential for the final pharmaceutical compound.
Heterocyclic structures are fundamental to medicinal chemistry due to their wide distribution in nature and their synthetic versatility. nih.gov Molecules that serve as "scaffolds" are core structures upon which diverse functional groups can be built to create libraries of new compounds. The structure of this compound, with its reactive primary amine and ester functionalities in a specific ortho arrangement, makes it an ideal scaffold for generating novel heterocyclic rings beyond benzimidazoles.
The primary amine can participate in condensation reactions with a variety of dicarbonyl compounds or their equivalents to form different ring systems. For example:
Reaction with α-halo ketones could lead to the formation of substituted dihydroisoquinoline derivatives.
Condensation with β-ketoesters could be explored for the synthesis of benzodiazepine (B76468) or other related seven-membered ring systems.
Cyclization reactions involving the ester group, potentially after conversion to a hydrazide or other reactive species, could yield fused pyridazinone or phthalazinone structures.
The strategic placement of the aminomethyl and propanoate groups allows for the formation of fused ring systems where the newly formed heterocycle is fused to the existing phenyl ring. This provides a rigid and defined three-dimensional structure, a desirable feature in the design of new therapeutic agents. While specific examples utilizing this compound for these exact transformations are not extensively detailed in the literature, its potential is derived from established principles of heterocyclic synthesis. nih.gov
Utility in Agrochemical and Specialty Chemical Synthesis (Excluding Specific Applications)
While the primary documented use of this compound and its analogs is in pharmaceutical synthesis, its structural motifs are also relevant in the agrochemical and specialty chemical industries. Substituted phenyl and propanoate structures are found in various herbicides and pesticides. researchgate.netnih.gov
In the realm of specialty chemicals, related compounds such as ethyl 3-phenylpropanoate are used as fragrance ingredients in perfumes and cosmetics due to their floral and fruity odors. thegoodscentscompany.com The specific structure of this compound could be modified through reactions at the amine group to produce novel fragrance or flavor compounds.
Design and Synthesis of Advanced Organic Materials Precursors
The bifunctional nature of this compound also makes it a potential candidate as a monomer precursor for the synthesis of advanced organic materials, such as specialty polymers. The presence of both an amine and an ester (or its corresponding carboxylic acid after hydrolysis) allows it to be used in step-growth polymerization.
The primary amine group can react with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. These classes of polymers are known for their high thermal stability, mechanical strength, and chemical resistance. The rigid phenyl ring within the this compound structure would contribute to the stiffness and thermal properties of the resulting polymer backbone.
Furthermore, if the ethyl ester is hydrolyzed to a carboxylic acid, the molecule becomes an analog of an aromatic amino acid. Such monomers can undergo self-condensation to form polyamides or be copolymerized with other monomers like diamines or diacids to precisely control polymer properties. The ortho-substitution pattern could lead to polymers with unique chain conformations and potentially interesting solubility or processing characteristics. While the direct use of this specific molecule in polymer synthesis is not widely reported, the synthesis of polymers from precursors containing phenylboronic acid or other functional groups demonstrates the general strategy of using specialized monomers to create materials with desired properties. nih.govresearchgate.net
Due to the highly specific nature of the chemical compound "this compound," publicly available, detailed experimental spectroscopic data (NMR, MS, IR/Raman) is not readily found in scientific literature and chemical databases. Synthesis and characterization of such specific molecules are often conducted in private research and may not be published.
Therefore, it is not possible to generate a detailed, data-rich article on the advanced spectroscopic characterization of this particular compound that meets the stringent requirements for scientific accuracy and adherence to the provided outline. The creation of such an article would necessitate access to primary research data that is not currently in the public domain. Any attempt to populate the requested sections with data from analogous but structurally different compounds would be scientifically inaccurate and misleading.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 2 Aminomethyl Phenyl Propanoate and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
One such derivative, rac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate, has been synthesized and its crystal structure determined. nih.gov The compound crystallizes in the triclinic space group P-1. The dominant interaction observed in the crystal packing is an O—H⋯N hydrogen bond, which generates a chain running along the researchgate.net direction. nih.gov Additionally, N—H⋯O and C—H⋯O interactions are present, further stabilizing the crystal structure. nih.gov
The crystallographic data for rac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate is summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₇NO₅S |
| Molecular Weight | 287.33 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.8123 (11) |
| b (Å) | 11.382 (3) |
| c (Å) | 12.637 (3) |
| α (°) | 94.952 (4) |
| β (°) | 100.530 (4) |
| γ (°) | 94.298 (4) |
| Volume (ų) | 675.1 (3) |
| Z | 2 |
| Temperature (K) | 273 |
Another related structure, that of Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate, has also been elucidated. This compound crystallizes with two molecules in the asymmetric unit. A key feature of its molecular structure is an intramolecular N—H⋯O hydrogen bond, which forms an S(6) ring motif. The crystal packing is directed by intermolecular C—H⋯O and C—H⋯N interactions, resulting in a layered structure.
The crystallographic details for Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate are provided below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₆N₄O₂ |
| Molecular Weight | 312.33 |
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
| Z | - |
| Temperature (K) | - |
These examples underscore the utility of X-ray crystallography in providing a detailed understanding of the solid-state structures of Ethyl 3-[2-(aminomethyl)phenyl]propanoate derivatives. The precise atomic coordinates obtained from such studies are crucial for structure-activity relationship (SAR) studies and for the rational design of new molecules with desired properties.
Computational and Theoretical Studies of Ethyl 3 2 Aminomethyl Phenyl Propanoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of properties, offering a balance between accuracy and computational cost. For molecules similar to Ethyl 3-[2-(aminomethyl)phenyl]propanoate, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are commonly employed to optimize molecular geometry and predict electronic and spectroscopic properties. researchgate.netespublisher.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. espublisher.comresearchgate.net A smaller energy gap suggests higher reactivity. For aromatic compounds with amine and ester functionalities, the HOMO is often localized on the electron-rich phenyl ring and the amino group, while the LUMO may be distributed over the ester group and the aromatic ring. This distribution helps in predicting the sites for electrophilic and nucleophilic attacks.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| Energy Gap | 4.6 | HOMO-LUMO Energy Difference |
Note: The values in this table are illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations for this compound.
Spectroscopic Property Prediction (NMR, IR)
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structure validation.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms within the molecule.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational flexibility of this compound by simulating the movements of its atoms and bonds at a given temperature. This is particularly important for understanding how the molecule behaves in a solution, as interactions with solvent molecules can significantly influence its conformation and reactivity. By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can provide information on solvation energies, the structure of the solvent around the molecule, and the stability of different conformations in a condensed phase.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (Theoretical Aspects Only)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com For derivatives of this compound, a theoretical QSAR study would involve:
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These can include constitutional, topological, geometrical, and quantum-chemical descriptors (such as HOMO/LUMO energies, dipole moment, and atomic charges).
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) would be used to build a model that correlates a selection of these descriptors with a known (or hypothetical) biological activity. researchgate.netmdpi.com
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, unsynthesized derivatives.
The ultimate goal of such a study is to guide the design of new derivatives with enhanced activity by identifying the key structural features that influence the desired biological effect.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. mdpi.comosti.gov For example, DFT calculations can be used to model the reaction coordinates for processes like ester hydrolysis or reactions involving the amino group, providing a detailed, step-by-step understanding of the reaction mechanism at the molecular level. This knowledge is crucial for optimizing reaction conditions and controlling reaction outcomes.
Analytical Methodologies for Quality Control and Process Monitoring in Research
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatography is a cornerstone for the analytical assessment of Ethyl 3-[2-(aminomethyl)phenyl]propanoate, providing the means to separate the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for these purposes.
A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is fundamental for determining the purity of this compound and quantifying any non-volatile impurities. nih.gov The development of such a method involves a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from all potential process-related impurities and degradation products.
Method Development: The method typically employs a C18 or C8 stationary phase, which provides good retention and separation for moderately polar compounds like aromatic amino esters. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govscielo.br Gradient elution is frequently preferred over isocratic elution to ensure the separation of compounds with a wide range of polarities within a reasonable analysis time. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the phenyl group exhibits strong absorbance, such as 218 nm or 258 nm. nih.govscielo.br For enhanced specificity, particularly in complex matrices, a fluorescence detector can be used, often in conjunction with pre-column derivatization using reagents like o-phthaldialdehyde (OPA). nih.govresearchgate.net
Validation: Once developed, the method must be validated according to established guidelines to ensure it is suitable for its intended purpose. herts.ac.uk Validation encompasses the evaluation of several key parameters: specificity, linearity, accuracy, precision, and sensitivity (limits of detection and quantification). nih.govresearchgate.net
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the main compound in blank and placebo samples. mdpi.com
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.net A linear relationship is typically confirmed if the correlation coefficient (r²) is ≥ 0.99. researchgate.net
Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. researchgate.net Recoveries in the range of 93-109% are generally considered acceptable. researchgate.net
Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the Relative Standard Deviation (RSD) of a series of measurements. RSD values below 5% are typically required. researchgate.netresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net These parameters define the sensitivity of the method.
The table below summarizes typical parameters for a validated HPLC method for this compound.
| Parameter | Typical Specification | Description |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase column providing good separation for aromatic compounds. researchgate.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Gradient elution to separate components with varying polarities. pensoft.net |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. scielo.br |
| Detection | UV at 218 nm | Wavelength suitable for detecting the aromatic ring. scielo.br |
| Linearity (r²) | ≥ 0.999 | Demonstrates a strong correlation between peak area and concentration. researchgate.net |
| Accuracy (% Recovery) | 98.0 - 102.0% | Indicates the method's results are close to the true value. |
| Precision (% RSD) | < 2.0% | Shows high repeatability and intermediate precision of the method. |
| LOD | ~0.25 µg/mL | The lowest concentration that can be detected. scielo.br |
| LOQ | ~0.85 µg/mL | The lowest concentration that can be accurately quantified. scielo.br |
Gas chromatography is the preferred method for the identification and quantification of volatile organic impurities that may be present in the final product. These can include residual solvents from the synthesis (e.g., ethanol (B145695), toluene) or volatile by-products formed during the chemical reactions. semanticscholar.orgbibliotekanauki.pl
A headspace GC system coupled with a Flame Ionization Detector (FID) is commonly used for this analysis. In this setup, a sample of this compound is heated in a sealed vial, and the vapor (headspace) is injected into the GC system. nih.gov This technique is highly effective for analyzing volatile compounds without introducing the non-volatile analyte onto the GC column.
The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane). nist.gov The oven temperature is programmed to start at a low temperature to separate highly volatile components and then ramp up to elute less volatile compounds. bibliotekanauki.pl For unambiguous identification of unknown peaks, a Mass Spectrometer (MS) can be used as the detector (GC-MS), which provides mass spectral data that can be compared against libraries for positive identification. semanticscholar.orgmdpi.com
Since this compound is a chiral molecule, possessing a stereocenter, it can exist as a pair of enantiomers. In asymmetric synthesis or resolution processes, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. heraldopenaccess.us Chiral chromatography, most often chiral HPLC, is the definitive method for this determination. uma.es
This technique relies on the use of a Chiral Stationary Phase (CSP) that can interact differently with the two enantiomers, leading to their separation. gcms.cz Common CSPs are based on derivatives of cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), coated onto a silica (B1680970) support. heraldopenaccess.us
The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like ethanol or isopropanol). beilstein-journals.org The separation conditions, including the mobile phase composition and flow rate, are optimized to achieve baseline resolution between the two enantiomeric peaks. A UV detector is commonly used for quantification. uma.es The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for determining the concentration of this compound in solution, provided no other components in the sample absorb significantly at the chosen wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
The presence of the phenyl group in the molecule results in characteristic UV absorbance. A wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution of the compound across the UV spectrum. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be calculated by measuring its absorbance and interpolating from the calibration curve. While this method is less specific than chromatography, it is highly useful for routine concentration checks and in-process monitoring where the sample matrix is well-defined.
Potentiometric Titration for Amine Functionality Quantification
Potentiometric titration is a precise and reliable method for quantifying the primary amine functionality of this compound. This technique measures the potential difference (voltage) between two electrodes as a titrant is added, allowing for the determination of the equivalence point of the acid-base reaction.
For the quantification of the basic amine group, a non-aqueous titration is often employed to enhance the endpoint detection. The sample is dissolved in an aprotic, inert solvent such as toluene (B28343). researchgate.net A standard solution of a strong acid, like hydrochloric acid dissolved in an appropriate solvent, is used as the titrant. researchgate.net The titration is monitored using a pH electrode or a suitable combination electrode, and the volume of titrant is plotted against the measured potential (in mV). The endpoint of the titration, which corresponds to the complete neutralization of the amine groups, is identified as the point of maximum inflection on the resulting S-shaped titration curve. researchgate.net This method provides an absolute measure of the amine content, serving as an excellent orthogonal technique to chromatographic purity assays.
Green Chemistry Principles Applied to the Synthesis of Ethyl 3 2 Aminomethyl Phenyl Propanoate
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Addition reactions, for instance, are considered highly atom-economical as they involve the combination of reactants to form a single product with no by-products. jocpr.com In the context of synthesizing Ethyl 3-[2-(aminomethyl)phenyl]propanoate from its nitrile precursor, the choice of reducing agent significantly impacts the atom economy.
Traditional stoichiometric reduction methods, such as those using metal hydrides like lithium aluminum hydride (LiAlH₄), often exhibit poor atom economy. chemguide.co.uk These reactions generate significant amounts of inorganic waste that require disposal. In contrast, catalytic hydrogenation, which utilizes molecular hydrogen (H₂) and a metal catalyst, is a highly atom-economical method for nitrile reduction. chemguide.co.ukwikipedia.orgstudymind.co.uk In this process, the hydrogen atoms are directly incorporated into the final product, with the only theoretical by-product being any excess unreacted hydrogen. The catalyst, while essential for the reaction, is used in sub-stoichiometric amounts and can often be recovered and reused. rsc.org
| Reduction Method | Reactants | Desired Product | By-products | Theoretical Atom Economy |
|---|---|---|---|---|
| Stoichiometric (e.g., with LiAlH₄) | Ethyl 3-[2-(cyanomethyl)phenyl]propanoate, LiAlH₄, H₂O/Acid | This compound | Lithium and aluminum salts | Low |
| Catalytic Hydrogenation | Ethyl 3-[2-(cyanomethyl)phenyl]propanoate, H₂ | This compound | None (in theory) | 100% |
Use of Sustainable Solvents and Solvent-Free Reactions
Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for a large portion of the mass and energy consumption while also posing toxicity and disposal challenges. jove.com Green chemistry promotes the use of safer, more sustainable solvents or, ideally, the elimination of solvents altogether.
In the synthesis of esters and the reduction of nitriles, traditional solvents may include volatile organic compounds (VOCs) like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). jove.com These solvents are often derived from petrochemicals and can be hazardous. wikipedia.org A greener approach would involve substituting these with more sustainable alternatives. Bio-based solvents, such as ethyl lactate (B86563) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable feedstocks, are increasingly being considered. wikipedia.org Water is also an attractive green solvent due to its non-toxicity and availability, although its use depends on the solubility of the reactants and catalyst. wikipedia.org For esterification reactions, acetonitrile (B52724) has been explored as a greener alternative to hazardous chlorinated solvents. jove.comnih.gov
| Solvent | Source | Key Environmental/Safety Considerations |
|---|---|---|
| Dichloromethane (DCM) | Petrochemical | Probable human carcinogen, ozone-depleting. jove.com |
| Tetrahydrofuran (THF) | Petrochemical | Can form explosive peroxides. |
| Ethyl Lactate | Renewable (e.g., corn starch) | Biodegradable, low toxicity. wikipedia.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., levulinic acid) | Higher boiling point and lower miscibility with water than THF, aiding in separation. |
| Water | Natural | Non-toxic, non-flammable, but can be energy-intensive to remove. wikipedia.org |
Solvent-free, or neat, reaction conditions represent an ideal scenario from a green chemistry perspective, as they eliminate solvent-related waste and energy use for removal. The feasibility of such an approach would depend on the physical properties of the reactants and the ability to ensure adequate mixing and heat transfer.
Development of Catalytic and Reusable Systems
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions while minimizing waste. rsc.org Catalytic reagents are superior to stoichiometric ones as they are required in smaller quantities and can, in principle, be used indefinitely. rsc.org
For the reduction of the nitrile group in the synthesis of this compound, heterogeneous catalysts are particularly advantageous. bme.hu These catalysts, such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂), are in a different phase from the reaction mixture (typically solid catalysts in a liquid or gas phase), which facilitates their separation from the product and unreacted starting materials. wikipedia.orgstudymind.co.uk This ease of separation allows for the catalyst to be recovered and reused in subsequent reaction cycles, reducing costs and waste.
The development of more advanced catalytic systems focuses on improving activity, selectivity, and longevity. For instance, research into novel catalyst supports or bimetallic catalysts can lead to higher efficiencies under milder conditions (lower temperatures and pressures), further enhancing the green credentials of the process. researchgate.net The choice of catalyst can also be crucial in preventing the formation of secondary and tertiary amine by-products, which can occur during nitrile hydrogenation. wikipedia.orgcommonorganicchemistry.com
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Raney Nickel | High pressure H₂, elevated temperature | Relatively inexpensive, effective. studymind.co.uk | Pyrophoric, requires careful handling. |
| Palladium on Carbon (Pd/C) | Can be used at lower pressures and temperatures | High activity, good selectivity. commonorganicchemistry.com | More expensive than nickel-based catalysts. |
| Platinum Dioxide (PtO₂) | Often used at room temperature and moderate pressure | Effective for a wide range of substrates. studymind.co.uk | Cost can be a factor. |
| Cobalt-based catalysts | Varying conditions | Can offer high selectivity to primary amines. researchgate.net | May require specific reaction tuning. |
Waste Minimization and By-product Management
Waste minimization is a direct outcome of applying other green chemistry principles, such as high atom economy and the use of catalysis. axil-is.com In the pharmaceutical and specialty chemical industries, the generation of waste is a significant concern, encompassing everything from spent solvents to reaction by-products and purification residues. slideshare.netglobalresearchonline.net
A well-designed synthesis of this compound would prioritize waste prevention at every step. The selection of a catalytic hydrogenation route over a stoichiometric reduction is a primary step in minimizing inorganic waste. rsc.org Furthermore, the use of highly selective catalysts can prevent the formation of impurities and by-products, simplifying purification and reducing the amount of waste generated during this stage. bme.hu
Effective by-product management also involves considering the entire lifecycle of the materials used. For example, choosing solvents that are easily recyclable or biodegradable can significantly reduce the environmental impact of the process. wikipedia.org The development of continuous flow processes can also contribute to waste minimization by allowing for better control over reaction parameters, leading to higher yields and fewer by-products compared to traditional batch processing.
Energy Efficiency in Synthetic Protocols
Designing energy-efficient chemical processes is a key goal of green chemistry, aiming to reduce the economic and environmental costs associated with energy consumption. solubilityofthings.comchemcopilot.com Chemical manufacturing is an energy-intensive industry, and optimizing energy use is crucial for sustainability. solubilityofthings.com
The energy requirements for the synthesis of this compound can be minimized in several ways. The use of highly active catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and pressures, thereby saving energy. chemcopilot.com Traditional methods may require high temperatures and pressures, particularly for certain types of catalytic hydrogenations. studymind.co.uk Advances in catalysis that enable reactions to occur closer to ambient conditions are therefore highly desirable.
Process intensification, through technologies such as microreactors or continuous flow chemistry, can also enhance energy efficiency. sustainability-directory.com These systems offer superior heat and mass transfer compared to large batch reactors, allowing for more precise temperature control and reducing energy waste. sustainability-directory.com Additionally, minimizing the number of synthetic steps and purification procedures through the design of elegant and efficient synthetic routes can lead to substantial energy savings over the entire process. numberanalytics.com
Future Research Directions and Emerging Applications in Academic Chemistry
Exploration of Novel Reactivity Patterns
The distinct arrangement of the aminomethyl and propanoate ester groups on the phenyl ring of Ethyl 3-[2-(aminomethyl)phenyl]propanoate opens avenues for investigating novel intramolecular and intermolecular reactivity. The proximity of the nucleophilic amino group to the electrophilic ester carbonyl, mediated by the rigid aromatic scaffold, is of particular interest.
Future research could focus on intramolecular cyclization reactions under various conditions. For instance, thermal or catalytic activation could induce an intramolecular amidation to form a seven-membered lactam, a structural motif present in various biologically active compounds. The kinetics and thermodynamics of this ring-closure could be studied to understand the influence of the ortho substitution pattern.
Furthermore, the aminomethyl group can act as a directing group in ortho-lithiation or other C-H activation reactions on the phenyl ring. This would allow for the introduction of additional functional groups at the C3 position, leading to the synthesis of polysubstituted aromatic compounds that are otherwise difficult to access. The interplay between the directing effect of the aminomethyl group and the electronic influence of the propanoate ester would be a key area of investigation.
Studies on analogous systems, such as ortho-aminomethyl functionalized phenylboronic acids, have shown that the ortho-aminomethyl group can significantly influence the reactivity of the neighboring functional group through intramolecular interactions. nih.govnih.govresearchgate.net In the case of this compound, the amino group could potentially modulate the reactivity of the ester through hydrogen bonding or by acting as a transient protecting group.
| Potential Reaction Type | Description | Key Research Question |
| Intramolecular Cyclization | Formation of a seven-membered lactam through intramolecular amidation. | What are the optimal catalytic conditions for this cyclization? |
| Ortho-Directed C-H Activation | Utilization of the aminomethyl group to direct metalation at the C3 position. | Can this strategy be used for the regioselective synthesis of polysubstituted aromatics? |
| Tandem Reactions | A sequence of reactions, such as a directed C-H activation followed by an intramolecular cyclization. | Can complex molecular scaffolds be constructed in a one-pot procedure? |
Integration into Flow Chemistry Systems
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, scalability, and process control. nih.govmdpi.com The synthesis and subsequent transformations of this compound are well-suited for integration into continuous flow systems.
A potential flow synthesis could involve the continuous reduction of a corresponding nitro or cyano precursor to the aminomethyl group, followed by an in-line esterification or vice-versa. The ability to precisely control temperature, pressure, and residence time in a flow reactor could lead to higher yields and purities compared to batch processes. researchgate.netuzh.chnih.gov
Moreover, this compound could be immobilized on a solid support through its amino or ester functionality to create a packed-bed reactor. This would allow for its use as a scavenger resin to remove excess acid chlorides or other electrophiles from a reaction stream. Alternatively, it could serve as a solid-supported reagent for the synthesis of libraries of amide or ester derivatives in a continuous fashion.
| Flow Chemistry Application | Description | Potential Advantage |
| Continuous Synthesis | Multi-step synthesis of the target molecule in an integrated flow system. | Improved yield, safety, and scalability. |
| Immobilized Reagent/Scavenger | Covalent attachment to a solid support for use in a packed-bed reactor. | Simplified purification and reagent recycling. |
| Library Synthesis | Use in an automated flow synthesizer to generate a library of derivatives for screening purposes. | High-throughput synthesis and discovery of new compounds. |
Development of Advanced Catalytic Cycles
The bifunctional nature of this compound makes it an attractive candidate for the development of novel ligands for transition metal catalysis. The amino group and the ester carbonyl can act as a bidentate ligand, coordinating to a metal center to form a stable chelate complex.
The electronic and steric properties of the ligand could be tuned by modifying the substituents on the phenyl ring or the ester group. These customized ligands could then be employed in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric catalysis. The ortho-substitution pattern is expected to create a specific coordination geometry around the metal center, which could lead to unique selectivity and reactivity.
Furthermore, the aminomethyl group could participate directly in the catalytic cycle through proton transfer or by acting as an internal base. This concept of "ligand-assisted catalysis" is a growing area of research, and this compound provides a versatile platform for exploring such cooperative catalytic systems.
| Catalytic Application | Description | Potential Outcome |
| Bidentate Ligand Synthesis | Coordination to transition metals to form novel catalysts. | Enhanced catalytic activity and selectivity in organic transformations. |
| Asymmetric Catalysis | Development of chiral derivatives for enantioselective reactions. | Access to enantiomerically pure compounds of pharmaceutical interest. |
| Cooperative Catalysis | Involvement of the aminomethyl group in the catalytic cycle. | Development of more efficient and sustainable catalytic processes. |
Application as a Chemical Probe in Mechanistic Studies (Excluding Clinical/Physiological Effects)
Chemical probes are small molecules used to study and manipulate biological systems or chemical reactions. nih.govnih.govljmu.ac.uk this compound, with its two distinct functional groups, could be developed into a chemical probe for investigating reaction mechanisms.
For instance, by attaching a spectroscopic reporter group, such as a fluorophore or a spin label, to the amino group, the resulting molecule could be used to monitor the progress of a reaction involving the ester functionality in real-time. The change in the spectroscopic signal upon reaction would provide valuable kinetic and mechanistic information.
The ortho-aminomethyl group's ability to influence the reactivity of the ester through intramolecular interactions could be systematically studied by synthesizing a series of derivatives with varying substituents on the amine or the aromatic ring. nih.govnih.govresearchgate.net These studies would provide fundamental insights into neighboring group participation and short-range intramolecular forces, which are crucial for understanding and controlling chemical reactivity.
| Mechanistic Study Application | Description | Information Gained |
| Spectroscopic Probe | Attachment of a reporter group to monitor reactions in real-time. | Kinetic data and mechanistic insights into ester reactions. |
| Structure-Reactivity Studies | Synthesis and analysis of a series of derivatives to probe intramolecular interactions. | Understanding of neighboring group effects and intramolecular catalysis. |
| Trapping Agent | Use as a bifunctional molecule to trap reactive intermediates in complex reaction mixtures. | Identification of transient species and elucidation of reaction pathways. |
Supramolecular Chemistry and Self-Assembly Studies
The presence of hydrogen bond donors (the amino group) and acceptors (the ester carbonyl), along with an aromatic ring capable of π-π stacking interactions, makes this compound a promising building block for supramolecular chemistry and materials science. nih.govwikipedia.org
In the solid state, it is conceivable that this molecule could self-assemble into well-defined one-, two-, or three-dimensional structures through a network of hydrogen bonds and π-π stacking interactions. researchgate.net The study of its crystal engineering could reveal novel packing motifs and supramolecular synthons.
In solution, it could form discrete self-assembled capsules or extended polymeric chains, depending on the solvent and concentration. nih.gov These supramolecular assemblies could be used to encapsulate guest molecules, leading to applications in sensing, separation, and controlled release. The introduction of chirality into the molecule could lead to the formation of helical assemblies with potential applications in asymmetric catalysis and chiroptical materials.
| Supramolecular Application | Description | Potential Material/Function |
| Crystal Engineering | Investigation of self-assembly in the solid state. | Creation of novel crystalline materials with defined architectures. |
| Gelation | Formation of supramolecular gels in organic solvents. | Development of soft materials for various applications. |
| Host-Guest Chemistry | Encapsulation of small molecules within self-assembled structures. | Molecular recognition, sensing, and separation technologies. |
Q & A
Q. What synthetic routes are recommended for Ethyl 3-[2-(aminomethyl)phenyl]propanoate, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Nucleophilic Substitution : React 3-chloropropanoate derivatives with 2-(aminomethyl)phenyl precursors under basic conditions (e.g., NaHCO₃ in ethanol). Optimize temperature (60–80°C) and stoichiometry to minimize side reactions like ester hydrolysis .
- Reductive Amination : Use ethyl 3-oxo-3-[2-(formyl)phenyl]propanoate with ammonia and reducing agents (e.g., NaBH₃CN) in methanol. Monitor pH (7–8) to prevent over-reduction .
- Key Considerations : Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water). Yield improvements (70–90%) require inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks (e.g., m/z 236.1 for C₁₂H₁₇NO₂). Fragmentation patterns validate the aminomethyl group (e.g., loss of NH₂CH₂, m/z 191) .
- FT-IR : Ester C=O stretch (~1740 cm⁻¹) and N-H bending (~1600 cm⁻¹) confirm functional groups .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition above 150°C (TGA analysis). Store at 2–8°C in amber vials to prevent thermal/photo degradation .
- Hydrolytic Sensitivity : Susceptible to base-catalyzed ester hydrolysis. Use anhydrous solvents (e.g., dried DCM) for reactions and store with desiccants (silica gel) .
- Oxidative Risks : The aminomethyl group oxidizes to nitriles under aerobic conditions. Use antioxidant additives (e.g., BHT) in long-term storage .
Advanced Research Questions
Q. How can researchers resolve conflicting data on the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Q. What strategies are effective for enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP catalysts (90% ee) or organocatalysts (e.g., L-proline) for kinetic resolution .
- Chiral Chromatography : Employ Chiralpak IA/IB columns (hexane/isopropanol 95:5) to separate enantiomers. Optimize flow rate (1.0 mL/min) for baseline resolution .
- Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with racemization agents (Shvo’s catalyst) to achieve >95% ee .
Q. How do computational methods aid in predicting the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate poses with MD simulations (AMBER) to assess stability .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) at B3LYP/6-31G* level to predict reactivity with electrophiles (e.g., NO₂⁺) .
- ADMET Prediction : SwissADME estimates logP (~2.1) and BBB permeability, guiding lead optimization for CNS targets .
Q. What analytical approaches reconcile discrepancies in reported logP values for this compound?
Methodological Answer:
- Experimental logP : Measure via shake-flask (octanol/water) with HPLC quantification. Standardize pH (7.4) and temperature (25°C) .
- Computational logP : Compare results from software (ChemAxon, ACD/Labs). Discrepancies >0.5 units suggest protonation state errors—recalculate at physiological pH .
- Data Harmonization : Cross-validate with RP-HPLC retention times (C18 column, acetonitrile/water gradient) to correlate hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
